2-Chloro-4'-fluoroacetophenone

Catalog No.
S603321
CAS No.
456-04-2
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4'-fluoroacetophenone

CAS Number

456-04-2

Product Name

2-Chloro-4'-fluoroacetophenone

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synonyms

2-Chloro-1-(4-fluorophenyl)ethanone; 2-Chloro-4’-fluoroccetophenone; 2-Chloro-1-(4-fluorophenyl)-1-ethanone; 2-Chloro-1-(4’-fluorophenyl)ethanone; 2-Chloro-4’-fluoroacetophenone; 2’-Chloro-4-fluoroacetophenone; 4’-Fluoro-2-chloroacetophenone; Chlorom

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synthesis of S-(phenacyl)glutathiones

One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.

A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].

[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456

2-Chloro-4'-fluoroacetophenone is an organic compound with the chemical formula C₈H₆ClFO. It features a chlorinated and fluorinated acetophenone structure, making it a significant compound in organic synthesis and medicinal chemistry. The compound is characterized by its aromatic ring, where a chlorine atom is located at the 2-position and a fluorine atom at the 4'-position relative to the acetophenone moiety. It appears as a yellowish liquid or crystalline solid, depending on its purity and conditions.

There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.

2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:

  • Safety Data Sheet (SDS) Consultation: Always refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions [].
  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Fume Hood Usage: Conduct any manipulation involving 2-chloro-4'-fluoroacetophenone in a well-ventilated fume hood [].
Typical of halogenated aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions, allowing further functionalization.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds, which are useful in synthesizing pharmaceuticals.

The synthesis of 2-chloro-4'-fluoroacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This traditional method involves reacting fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. Recent advancements suggest using ionic liquids to enhance selectivity and yield while minimizing waste .
  • Direct Halogenation: Another method includes direct halogenation of acetophenone derivatives, though this approach may require careful control of reaction conditions to avoid over-halogenation.
  • Alternative Green Chemistry Approaches: Innovative methods utilizing ionic liquids have been developed to make the synthesis more environmentally friendly, reducing the need for harsh reagents and solvents .

2-Chloro-4'-fluoroacetophenone has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Research Tool: Used in laboratories for studying reaction mechanisms involving halogenated compounds.
  • Potential Antimicrobial Agent: Its derivatives may exhibit antimicrobial properties, making them candidates for drug development.

Interaction studies involving 2-chloro-4'-fluoroacetophenone focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can form stable complexes with amines and other nucleophiles, leading to diverse chemical entities that may possess biological activity. Furthermore, studies on its toxicity highlight the need for careful handling due to its potential skin sensitization effects .

Several compounds share structural similarities with 2-chloro-4'-fluoroacetophenone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-ChloroacetophenoneChlorine at position 2Lacks fluorine; used as an intermediate
4-FluoroacetophenoneFluorine at position 4No chlorine; different reactivity profile
2-Bromo-4'-fluoroacetophenoneBromine instead of chlorineIncreased reactivity due to bromine
4-Chloro-2'-fluoroacetophenoneChlorine at position 4Different substitution patterns

Each of these compounds exhibits distinct reactivity profiles and applications based on their halogen substituents' positions and types.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (70.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (29.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (64.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

456-04-2

Wikipedia

2-chloro-4'-fluoroacetophenone

Dates

Modify: 2023-08-15

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